molecular formula C32H42N2O2 B10934736 (2E,2'E)-N,N'-cyclohexane-1,4-diylbis[3-(4-tert-butylphenyl)prop-2-enamide]

(2E,2'E)-N,N'-cyclohexane-1,4-diylbis[3-(4-tert-butylphenyl)prop-2-enamide]

Cat. No.: B10934736
M. Wt: 486.7 g/mol
InChI Key: PSRBUANVLPJZOD-XHQRYOPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,2’E)-N,N’-cyclohexane-1,4-diylbis[3-(4-tert-butylphenyl)prop-2-enamide] is a synthetic organic compound characterized by its unique structure, which includes a cyclohexane ring and two prop-2-enamide groups attached to 4-tert-butylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,2’E)-N,N’-cyclohexane-1,4-diylbis[3-(4-tert-butylphenyl)prop-2-enamide] typically involves the reaction of cyclohexane-1,4-diamine with 3-(4-tert-butylphenyl)prop-2-enoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve further optimization of reaction conditions, such as temperature and solvent choice, to maximize the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E,2’E)-N,N’-cyclohexane-1,4-diylbis[3-(4-tert-butylphenyl)prop-2-enamide] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl rings or the cyclohexane ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(2E,2’E)-N,N’-cyclohexane-1,4-diylbis[3-(4-tert-butylphenyl)prop-2-enamide] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E,2’E)-N,N’-cyclohexane-1,4-diylbis[3-(4-tert-butylphenyl)prop-2-enamide] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E,2’E)-N,N’-cyclohexane-1,4-diylbis[3-(4-tert-butylphenyl)prop-2-enamide] is unique due to its cyclohexane core and the presence of two prop-2-enamide groups, which confer distinct chemical and physical properties. This structural uniqueness allows it to interact differently with biological targets and participate in a variety of chemical reactions compared to its similar counterparts.

Properties

Molecular Formula

C32H42N2O2

Molecular Weight

486.7 g/mol

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-[4-[[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino]cyclohexyl]prop-2-enamide

InChI

InChI=1S/C32H42N2O2/c1-31(2,3)25-13-7-23(8-14-25)11-21-29(35)33-27-17-19-28(20-18-27)34-30(36)22-12-24-9-15-26(16-10-24)32(4,5)6/h7-16,21-22,27-28H,17-20H2,1-6H3,(H,33,35)(H,34,36)/b21-11+,22-12+

InChI Key

PSRBUANVLPJZOD-XHQRYOPUSA-N

Isomeric SMILES

CC(C1=CC=C(C=C1)/C=C/C(=O)NC2CCC(CC2)NC(=O)/C=C/C3=CC=C(C=C3)C(C)(C)C)(C)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2CCC(CC2)NC(=O)C=CC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.